Sodium borohydride

Vue d'ensemble

Description

LY366563, également connu sous le nom de (1R,2R,5S,6R)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate monohydraté, est un composé synthétique qui appartient à la classe des acides aminés. Il a été synthétisé pour la première fois dans les années 1990 et a depuis été étudié pour ses applications thérapeutiques potentielles dans divers domaines, notamment la recherche médicale, environnementale et industrielle .

Méthodes De Préparation

La synthèse de LY366563 implique plusieurs étapes. Le composé est généralement synthétisé par une série de réactions chimiques à partir de précurseurs facilement disponibles. La voie de synthèse comprend la formation de la structure bicyclique suivie de l'introduction des groupes amino et carboxylate. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter les transformations souhaitées. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

LY366563 subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : LY366563 peut être réduit pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions réactionnelles peuvent varier en fonction de la transformation souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés

Applications de la recherche scientifique

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité et les propriétés des acides aminés bicycliques.

Biologie : LY366563 a été étudié pour ses effets potentiels sur les systèmes biologiques, notamment son interaction avec des récepteurs et des enzymes spécifiques.

Médecine : Le composé a montré des résultats prometteurs dans des études précliniques pour ses effets thérapeutiques potentiels, notamment sa capacité à moduler des voies de signalisation spécifiques.

Industrie : LY366563 est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés précieux

Mécanisme d'action

Le mécanisme d'action de LY366563 implique son interaction avec des cibles moléculaires spécifiques, notamment des récepteurs et des enzymes. Le composé exerce ses effets en modulant l'activité de ces cibles, conduisant à des changements dans les voies de signalisation cellulaire. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques .

Applications De Recherche Scientifique

Chemistry: It is used as a model compound to study the reactivity and properties of bicyclic amino acids.

Biology: LY366563 has been investigated for its potential effects on biological systems, including its interaction with specific receptors and enzymes.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including its ability to modulate specific signaling pathways.

Industry: LY366563 is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mécanisme D'action

The mechanism of action of LY366563 involves its interaction with specific molecular targets, including receptors and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

LY366563 peut être comparé à d'autres composés similaires, tels que :

LY354740 : Un autre acide aminé bicyclique présentant des caractéristiques structurales et une activité biologique similaires.

DCG-IV : Un composé connu pour ses effets sur les récepteurs métabotropiques du glutamate.

2R,4R-APDC : Un composé qui module les systèmes de messagers secondaires liés aux récepteurs métabotropiques du glutamate de groupe II.

LY366563 est unique en sa stéréochimie spécifique et ses effets sélectifs sur certaines cibles moléculaires, ce qui le distingue des autres composés similaires .

Propriétés

IUPAC Name |

sodium;boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH4.Na/h1H4;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQDYZUWIQVZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

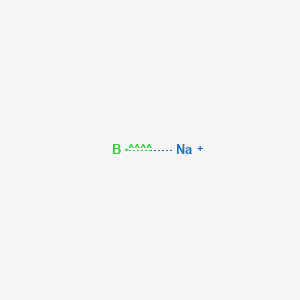

[BH4-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4.Na, NaBH4, BH4Na | |

| Record name | SODIUM BOROHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM TETRAHYDROBORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium borohydride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_borohydride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

37.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium borohydride is a white to grayish crystalline powder. It is decomposed by water to form sodium hydroxide, a corrosive material, and hydrogen, a flammable gas. The heat of this reaction may be sufficient to ignite the hydrogen. The material itself is easily ignited and burns vigorously once ignited. It is used to make other chemicals, treat waste water, and for many other uses., Dry Powder; Dry Powder, Liquid, Gray to white crystals or powder; [HSDB], WHITE CRYSTALLINE POWDER. | |

| Record name | SODIUM BOROHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrahydro-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium borohydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM TETRAHYDROBORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in "Cellosolve" ether, Soluble in ammonia, amines, pyridine, dimethyl ether of diethylene glycol; insoluble in other ethers, hydrocarbons, alkyl chlorides, Solubility (wt/wt) in liquid ammonia, 104% at 25 °C; in ethylenediamine, 22% at 75 °C; in morpholine, 1.4% at 25 °C; in pyridine, 3.1% at 25 °C; in methanol, 16.4% at 20 °C (reacts); in ethanol, 4.0% at 20 °C (reacts slowly); in tetrahydrofuran, 0.1% at 20 °C; in diglyime, 5.5% at 20 °C; in dimethylformamide, 18.0% at 20 °C, Solubility (wt/wt) in water: 55% at 25 °C; 88.5% at 60 °C, Solubility in water, g/100ml at 25 °C: 55 | |

| Record name | SODIUM BOROHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRAHYDROBORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.074 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.074 g/cu cm (anhydrous material), 1.07 g/cm³ | |

| Record name | SODIUM BOROHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BOROHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRAHYDROBORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White to gray-white microcystalline powder or lumps, White cubic crystals, hygroscopic | |

CAS No. |

16940-66-2 | |

| Record name | SODIUM BOROHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium borohydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium borohydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016940662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrahydro-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tetrahydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BOROHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87L0B9CPPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM BOROHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRAHYDROBORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

>400 °C (vacuum) (decomposes) | |

| Record name | SODIUM BOROHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

A: Sodium borohydride (NaBH4) functions as a strong reducing agent. Its primary interaction involves donating hydride ions (H-) to electron-deficient centers in target molecules. This interaction leads to the reduction of various functional groups like aldehydes, ketones, esters, and nitro groups, primarily to their corresponding alcohols or amines. [, , , ] The downstream effects are determined by the specific functional group reduced and the overall context of the reaction. For instance, the reduction of a ketone to an alcohol can significantly alter the molecule's polarity, reactivity, and biological activity. []

A:

A: this compound acts as a reducing agent in numerous chemical reactions. The mechanism typically involves the nucleophilic attack of the hydride ion (H-) from NaBH4 onto an electron-deficient center of the target molecule. [, , , ] The selectivity of NaBH4 can be modified by using it in conjunction with other reagents or catalysts. For example, the addition of aluminum chloride (AlCl3) to NaBH4 in diglyme enhances its reducing power, enabling the reduction of esters and lactones to alcohols. [] Similarly, the presence of transition metal catalysts like cobalt, ruthenium, or platinum enhances the hydrolysis of NaBH4 for hydrogen generation. [, , , ]

A: While the structure of NaBH4 itself is not typically modified, researchers have explored the impact of changing the cation or the ligands attached to the boron atom. For example, substituting sodium with lithium or potassium can influence the reducing power and solubility of the borohydride. [] Additionally, replacing hydride ligands with other groups can alter the reactivity and selectivity of the resulting borohydride derivatives.

ANone: As a strong reducing agent and a flammable solid, NaBH4 requires careful handling and storage. It should be kept away from heat, sparks, and open flames. Personal protective equipment (PPE), such as gloves, goggles, and a lab coat, should always be worn when handling this compound. Detailed safety information can be found in the compound's Safety Data Sheet (SDS).

ANone: The provided literature focuses on the chemical and material science applications of NaBH4, and does not discuss its PK/PD properties. Therefore, no information on its ADME profile or in vivo activity is available within this context.

ANone: The provided literature focuses primarily on chemical synthesis, hydrogen generation, and material science applications of NaBH4. There is no mention of in vitro or in vivo efficacy studies in the context of biological systems or disease models.

ANone: The provided literature doesn't discuss resistance mechanisms as it pertains to NaBH4. The concept of resistance typically applies to biological systems and their response to drugs or other interventions. Since the provided research focuses on the chemical and material science aspects of NaBH4, resistance mechanisms are not relevant in this context.

ANone: Several alternatives to NaBH4 exist for various applications:

- Lithium aluminum hydride (LiAlH4): A more powerful reducing agent, but less selective and more expensive than NaBH4. []

- Hydrogen gas (H2): Widely used for hydrogenation reactions, but storage and safety can be concerns. [, ]

- Other metal hydrides: Metal hydrides like magnesium hydride (MgH2) are explored for hydrogen storage applications. [, ] The choice of the most suitable alternative depends on the specific application, cost considerations, and desired performance characteristics.

ANone: Research on NaBH4 requires access to standard chemistry laboratory facilities equipped for handling air-sensitive and moisture-sensitive compounds. Key resources include:

A: this compound was first synthesized in 1940 by H. I. Schlesinger and Herbert C. Brown. [] Initially, it was investigated for military applications related to hydrogen generation. Over time, its versatility as a reducing agent in organic chemistry led to its widespread use in laboratory and industrial settings. Research on NaBH4 continues to evolve, with a focus on developing safer and more efficient methods for its synthesis, exploring its potential in hydrogen storage and fuel cell applications, and discovering new catalytic applications. []

ANone: Research on NaBH4 spans multiple disciplines, including:

- Chemistry: Organic synthesis, catalysis, and materials chemistry. [, , , , ]

- Materials science: Hydrogen storage materials, fuel cell development, and nanoparticle synthesis. [, , , ]

- Engineering: Design and optimization of hydrogen generators, fuel cell systems, and energy storage devices. [, , ]

- Environmental science: Developing sustainable methods for NaBH4 synthesis and waste management, as well as exploring its use in pollution remediation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)